(5E)-3-(morpholin-4-ylmethyl)-5-[(2-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-3-(morpholin-4-ylmethyl)-5-[(2-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and a morpholine moiety, which can enhance its solubility and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(morpholin-4-ylmethyl)-5-[(2-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the condensation of a thiazolidinone derivative with a morpholine-containing aldehyde under basic conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(morpholin-4-ylmethyl)-5-[(2-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or thiazolidinone moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium hydride in dimethylformamide at 60-80°C.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidinone derivatives with reduced functional groups.
Substitution: Formation of substituted thiazolidinone or morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-3-(morpholin-4-ylmethyl)-5-[(2-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its thiazolidinone core is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent.
Industry
In the industrial sector, this compound is used in the development of new materials and coatings. Its chemical stability and reactivity make it suitable for various applications, including the production of polymers and resins.
Mechanism of Action
The mechanism of action of (5E)-3-(morpholin-4-ylmethyl)-5-[(2-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone core can inhibit enzymes by binding to their active sites, thereby blocking their activity. The morpholine moiety enhances the compound’s solubility, allowing it to reach its targets more effectively.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone derivatives: These compounds share the thiazolidinone core and exhibit similar biological activities.
Morpholine-containing compounds: These compounds contain the morpholine moiety and are known for their solubility and bioavailability.
Uniqueness
(5E)-3-(morpholin-4-ylmethyl)-5-[(2-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the combination of its thiazolidinone core and morpholine moiety. This combination enhances its biological activity and solubility, making it a versatile compound for various applications.
Properties
IUPAC Name |
(5E)-3-(morpholin-4-ylmethyl)-5-[(2-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c1-2-9-23-15-6-4-3-5-14(15)12-16-17(21)20(18(24)25-16)13-19-7-10-22-11-8-19/h2-6,12H,1,7-11,13H2/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZWRFPQKQMZQZ-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=CC=C1/C=C/2\C(=O)N(C(=S)S2)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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